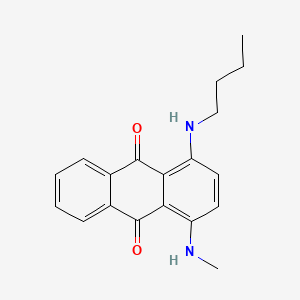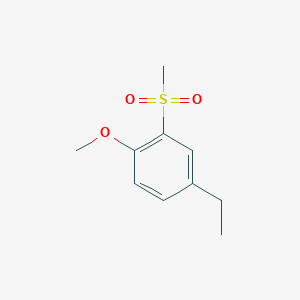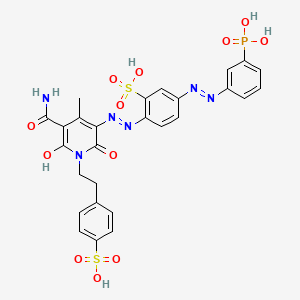
2,3-Dimethylpent-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpent-2-enenitrile is an organic compound with the molecular formula C7H11N It is a nitrile derivative of 2,3-dimethylpent-2-ene, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the pentene chain
Preparation Methods
2,3-Dimethylpent-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Chemical Reactions Analysis
2,3-Dimethylpent-2-enenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogen in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Scientific Research Applications
2,3-Dimethylpent-2-enenitrile has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2,3-Dimethylpent-2-enenitrile can be compared with other similar compounds such as:
2,2-Dimethyl-4-pentenenitrile: This compound has a similar structure but differs in the position of the nitrile group.
2,3-Dimethylbut-2-ene: This compound lacks the nitrile group and has different chemical properties and reactivity.
2,3-Dimethylpentane: This compound is a saturated hydrocarbon and does not contain a nitrile group, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the properties of an alkene and a nitrile, making it a versatile compound for various applications.
Properties
CAS No. |
67275-06-3 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,3-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-4-6(2)7(3)5-8/h4H2,1-3H3 |
InChI Key |
AJPJASLUZXRMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
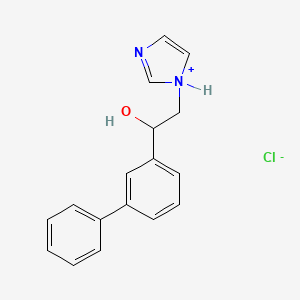

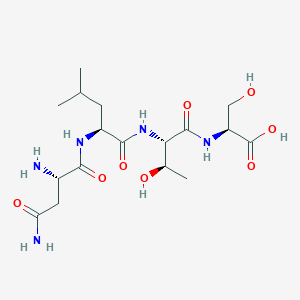
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
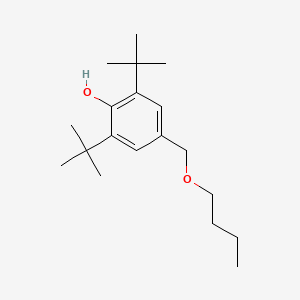
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)

